molecular formula C18H21N3O3S2 B2629593 N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide CAS No. 1260913-77-6

N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide

Cat. No. B2629593
M. Wt: 391.5
InChI Key: GTDKNJKHZPWXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on chemical structures similar to the specified compound focuses on synthesis techniques and potential biological activities. For instance, studies have demonstrated methods for synthesizing compounds with antitumor activities by modifying pyrimidine derivatives. These compounds exhibit selective anti-tumor activities, suggesting that certain configurations may contribute to their efficacy (Xiong Jing, 2011). Another study described the synthesis of thieno[3,2-d]pyrimidine derivatives with potent anticancer activity against various human cancer cell lines, highlighting the versatility of this scaffold in medicinal chemistry (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Biological Applications

The biological applications of related compounds span across various areas, including antitumor and antimicrobial activities. For instance, compounds incorporating the thiadiazole moiety have been assessed for insecticidal activity against Spodoptera littoralis, demonstrating the potential for agricultural applications (A. Fadda et al., 2017). Another study synthesized dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing the potential of thieno[2,3-d]pyrimidines as antitumor agents (A. Gangjee et al., 2009).

Antimicrobial and Antitumor Activities

Research also extends to the antimicrobial evaluation of novel triazolo and pyrido derivatives, indicating some derivatives exhibit mild activities. This suggests a potential for developing new antimicrobial agents based on similar chemical scaffolds (S. M. Gomha et al., 2018). Additionally, novel heterocyclic compounds incorporating the pyrazolopyridine moiety have been explored for their antimicrobial properties, further emphasizing the therapeutic potential of these structures (Sraa Abu-Melha, 2013).

properties

IUPAC Name

N-butan-2-yl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-3-12(2)19-15(22)11-21-14-7-10-26-16(14)17(23)20(18(21)24)8-6-13-5-4-9-25-13/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKNJKHZPWXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide

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